Product packaging for 3-hydroxy-2-methyl-4H-chromen-4-one(Cat. No.:CAS No. 22105-10-8)

3-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B3049813
CAS No.: 22105-10-8
M. Wt: 176.17 g/mol
InChI Key: SXIOXEUODKJBEP-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-4H-chromen-4-one (CAS 22105-10-8) is a high-purity chemical compound supplied as a powder or liquid with a minimum purity of 97% . This compound belongs to the flavonol class of molecules, which are derivatives of 3-hydroxy-2-phenyl-4H-chromen-4-one and are recognized for their utility in various research fields . It serves as a valuable building block and key intermediate in medicinal chemistry and the development of biomedicine and pharmaceutical products . Researchers value this compound for its potential use in the synthesis of more complex molecules and as a core structure for developing analytical probes. Related flavonol derivatives are known to exhibit properties such as dual fluorescence arising from Excited State Intramolecular Proton Transfer (ESIPT), making them promising candidates as fluorescence sensors in chemical, biochemical, and biomedical applications . This product is strictly for Research Use Only. It is intended for use in chemical experiments, biological experiments, and as a chemical reagent exclusively within laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. The product should be stored in a tightly closed container in a cool, dry place to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B3049813 3-hydroxy-2-methyl-4H-chromen-4-one CAS No. 22105-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIOXEUODKJBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438850
Record name 3-hydroxy-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22105-10-8
Record name 3-hydroxy-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 2 Methyl 4h Chromen 4 One and Its Analogues

Established Synthetic Routes for 3-Hydroxy-4H-chromen-4-ones

The construction of the 3-hydroxy-4H-chromen-4-one core can be achieved through several established synthetic routes, each with its own advantages and limitations. These methods often involve the formation of a key intermediate, such as a chalcone (B49325) or a 1,3-diketone, followed by a cyclization and oxidation step.

Claisen-Schmidt Condensation and Subsequent Oxidative Cyclization Pathways

A prevalent method for synthesizing 3-hydroxy-4H-chromen-4-ones begins with the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. mdpi.comresearchgate.net This base-catalyzed reaction yields a 2'-hydroxychalcone, which is a key precursor for the subsequent cyclization. mdpi.comnih.gov The chalcone is then subjected to oxidative cyclization to form the final flavonol product.

The most common method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which utilizes alkaline hydrogen peroxide. mdpi.comwikipedia.org This reaction proceeds through the formation of a dihydroflavonol intermediate, which is then oxidized to the flavonol. wikipedia.org The biosynthesis of flavonoids in plants also involves the cyclization of chalcones, highlighting the importance of this intermediate. nih.govnih.gov

Table 1: Examples of Flavonols Synthesized via Claisen-Schmidt Condensation and AFO Reaction

Starting 2'-HydroxyacetophenoneStarting AldehydeResulting FlavonolYield (%)
2'-hydroxyacetophenoneBenzaldehyde3-hydroxy-2-phenyl-4H-chromen-4-one59-83
5-bromo-2-hydroxyacetophenone4-chlorobenzaldehyde6-bromo-2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one77-91
2'-hydroxyacetophenone2-chlorobenzaldehyde2-(2-chlorophenyl)-3-hydroxy-4H-chromen-4-one70
2'-hydroxyacetophenone2-bromobenzaldehyde2-(2-bromophenyl)-3-hydroxy-4H-chromen-4-one76
2'-hydroxyacetophenone3-bromobenzaldehyde2-(3-bromophenyl)-3-hydroxy-4H-chromen-4-one60

This table is generated based on data from a study on the synthesis of flavonols as potential anticancer agents. mdpi.com

Baker-Venkataraman Rearrangement Approaches

The Baker-Venkataraman rearrangement is a powerful tool for the synthesis of 1,3-diketones, which are direct precursors to chromones and flavones. wikipedia.orgchemistry-reaction.com This reaction involves the base-promoted rearrangement of a 2-acyloxyacetophenone. wikipedia.orgchemistry-reaction.com The resulting 1,3-diketone can then be cyclized under acidic conditions to afford the desired 4H-chromen-4-one scaffold. wikipedia.orgcambridge.org

The mechanism involves the formation of an enolate, which then undergoes an intramolecular acyl transfer. wikipedia.orgchemistry-reaction.com A variety of bases can be employed, including potassium hydroxide, potassium carbonate, and lithium bis(trimethylsilyl)amide. chemistry-reaction.comresearchgate.netuclan.ac.uk This method is highly versatile and has been used to synthesize a wide range of flavones and their derivatives, including those with 3-aroyl substituents. researchgate.netuclan.ac.uk Modified one-pot procedures have also been developed to streamline the synthesis of chromone (B188151) derivatives. researchgate.netresearchgate.net

Algar-Flynn-Oyamada Reaction and its Modified Protocols

The Algar-Flynn-Oyamada (AFO) reaction is a cornerstone in the synthesis of flavonols from 2'-hydroxychalcones. wikipedia.orgsemanticscholar.org The classical AFO reaction involves the oxidative cyclization of a chalcone using hydrogen peroxide in an alkaline medium. mdpi.comwikipedia.org The reaction is known to proceed through a two-stage mechanism involving the formation of a dihydroflavonol intermediate. wikipedia.org

Several modifications to the original AFO protocol have been developed to improve yields, reduce reaction times, and enhance the eco-friendliness of the process. One notable modification involves using urea-hydrogen peroxide (UHP) as the oxidant and carrying out the reaction under solvent-free grinding conditions. mdpi.comresearchgate.netsciforum.net This approach has been successfully applied to the synthesis of 3-hydroxy-2-styryl-chromen-4-ones, offering high yields and avoiding the formation of aurone (B1235358) byproducts. mdpi.comresearchgate.netresearchgate.net Another modification employs sodium carbonate and hydrogen peroxide in a mixture of methanol (B129727) and water for the synthesis of 5'-substituted-3-hydroxyflavones. nih.gov

Table 2: Comparison of Conventional and Modified AFO Reaction for the Synthesis of 3-hydroxy-2-styrylchromones

MethodReaction ConditionsReaction TimeYield
ConventionalAlkaline H₂O₂LongerLower
Modified (Grinding)UHP, KOH, ethanol (B145695) (drops), room temp.ShorterHigher

This table highlights the advantages of a modified, solvent-free AFO protocol. mdpi.comresearchgate.netsciforum.net

Multicomponent Reaction Strategies for Functionalized Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. frontiersin.org This approach offers significant advantages in terms of efficiency and diversity-oriented synthesis. frontiersin.orgrsc.org

Several MCR strategies have been developed for the synthesis of functionalized chromone derivatives. For example, a Michael addition-driven four-component reaction has been utilized to synthesize a variety of 4-oxochroman-2-carboxamides. rsc.org Another approach involves the one-pot synthesis of cyclopentadiene-fused chromanones from 2-hydroxybenzaldehydes, ethyl acetoacetate, and acetylenecarboxylate-isocyanide zwitterionic intermediates. figshare.com Furthermore, a sequential four-component reaction of chromone carbaldehydes, Meldrum's acid, 4-hydroxy coumarin (B35378) or 6-methyl-4-hydroxyl-pyrone, and primary alcohols has been reported for the synthesis of functionalized chromones in aqueous media. nih.gov The synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes has also been achieved through a three-component, one-pot reaction using L-proline as a biocatalyst. kchem.orgkoreascience.kr

Palladium-Catalyzed Transformations for Chromone Synthesis

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of the chromone scaffold is no exception. These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions. rsc.org

One prominent palladium-catalyzed approach is the cyclocarbonylation of o-iodophenols with terminal acetylenes. organic-chemistry.org This reaction proceeds under atmospheric pressure of carbon monoxide and provides a direct route to diversified chromones in good yields. organic-chemistry.org The use of a phosphonium (B103445) salt ionic liquid as the reaction medium can further enhance the efficiency of this transformation. organic-chemistry.org Another strategy involves the palladium-catalyzed [2 + 2 + 1] domino annulation of 3-iodochromones, α-bromo carbonyl compounds, and tetracyclododecene to afford chromone-containing polycyclic compounds. rsc.org More recently, a divergent synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones has been developed via palladium(II)-catalyzed oxidative cyclization, where the choice of oxidant and additives dictates the product outcome. rsc.org The development of palladium-catalyzed carbonylation reactions has been a significant advancement in the synthesis of various carbonyl-containing compounds, including esters and amides, from aryl halides. acs.orgnih.govnih.gov

Utilization of Specific Acidic and Basic Catalysts in Ring Closure Reactions

The final ring closure to form the chromone or flavanone (B1672756) ring is a critical step in many synthetic routes and is often facilitated by either acidic or basic catalysts. The choice of catalyst can significantly influence the reaction pathway and the final product.

In the Baker-Venkataraman synthesis, for instance, the 1,3-diketone intermediate is typically cyclized under acidic conditions to yield the flavone (B191248). wikipedia.org The mechanism involves protonation of a carbonyl oxygen, followed by intramolecular nucleophilic attack of a hydroxyl group and subsequent dehydration. youtube.com

Conversely, the cyclization of 2'-hydroxychalcones to flavanones is often carried out under basic conditions. rsc.org The mechanism is believed to involve the ionized form of the 2'-hydroxychalcone. rsc.org The base catalyzes the breakdown of the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, facilitating the ring closure. The nature of the base is crucial, and various bases such as sodium hydroxide, potassium hydroxide, and potassium carbonate have been employed. mdpi.comresearchgate.net In some multicomponent reactions for the synthesis of chromene derivatives, L-proline has been effectively used as a biocatalyst. kchem.orgkoreascience.kr

Functional Group Interconversions and Derivatization Strategies of the Chromen-4-one Core

The inherent reactivity of the 3-hydroxy-2-methyl-4H-chromen-4-one core, particularly the hydroxyl and carbonyl groups, provides a platform for various functional group interconversions and derivatization strategies. These transformations are crucial for modifying the molecule's properties and for synthesizing more complex structures.

Regioselective O-Methylation and Acylation Reactions

The hydroxyl group at the C3 position of the chromen-4-one ring is a key site for derivatization. Regioselective O-methylation and O-acylation reactions are common strategies to modify the electronic and steric properties of the molecule. These reactions typically involve the use of alkylating or acylating agents in the presence of a base. The choice of reagents and reaction conditions is critical to ensure that the reaction occurs specifically at the hydroxyl group without affecting other parts of the molecule.

For instance, methylation can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base such as potassium carbonate. Similarly, acylation can be carried out with various acyl chlorides or anhydrides. These modifications can influence the biological activity and coordination chemistry of the resulting derivatives.

Reductions of the Carbonyl Group

The carbonyl group at the C4 position of the chromen-4-one core is another key functional group that can undergo various transformations. wikipedia.org Reduction of this carbonyl group typically leads to the formation of the corresponding alcohol. wikipedia.org The choice of reducing agent is crucial in determining the outcome of the reaction. wikipedia.org

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often employed. wikipedia.org The stereoselectivity of the reduction can be influenced by the steric hindrance around the carbonyl group and the specific reducing agent used. wikipedia.org For example, the use of bulky reducing agents can lead to preferential attack from the less hindered face of the molecule. wikipedia.org In some cases, diastereoselective reductions of β-hydroxy ketones can be achieved by using specific reagents that form a cyclic intermediate, thereby directing the hydride attack from a particular face. youtube.com

Synthesis of Metal Complexes Featuring the 3-Hydroxy-4H-chromen-4-one Ligand

The 3-hydroxy-4H-chromen-4-one scaffold and its analogues, with their oxygen-containing functional groups, are excellent ligands for coordinating with a variety of metal ions. The resulting metal complexes often exhibit interesting chemical and physical properties, distinct from the free ligand.

Complexation with Transition Metals (e.g., Niobium(V), Iridium(III), Platinum(II))

Niobium(V) Complexes: 3-Hydroxy-2-aryl-4H-chromen-4-one derivatives have been used as complexing agents for the spectrophotometric determination of niobium(V). For example, 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one reacts with niobium(V) in an acidic medium to form a stable, yellow-colored complex. biointerfaceresearch.com The formation of such complexes can also be achieved with other ligands, and the resulting structures can vary from dinuclear to octanuclear clusters depending on the reaction conditions and the nature of the carboxylate ligands used. nih.gov

Iridium(III) Complexes: Iridium(III) complexes have been synthesized using chromen-4-one based ligands. For instance, a ligand incorporating a chromenone moiety, 3-(1H-imidazo[4,5-f] nih.govnih.govphenanthrolin-2-yl)-4H-chromen-4-one, has been used to prepare new iridium(III) complexes. nih.govnih.gov The synthesis typically involves the reaction of an iridium-containing precursor, such as a chloro-bridged dimer, with the chromenone-based ligand. nih.govmdpi.comresearchgate.net These complexes often exhibit an octahedral geometry. hkbu.edu.hk

Platinum(II) Complexes: Platinum(II) complexes have been prepared using 3-hydroxy-2-tolyl-4H-chromen-4-one as a ligand. nih.govacs.org The synthesis involves the reaction of the ligand with a platinum(II) source, which can be generated in situ from a platinum(IV) precursor using a reducing agent. nih.govacs.org The resulting complexes can be studied for their potential applications. scholaris.canih.gov

Elucidation of Stoichiometry and Geometry in Metal-Ligand Complexes

The stoichiometry and geometry of the metal-ligand complexes are crucial for understanding their properties and reactivity. numberanalytics.comresearchgate.net Various analytical techniques are employed to elucidate these structural features. wikipedia.orgtaylorandfrancis.comlibretexts.orglibretexts.org

Stoichiometry: The metal-to-ligand ratio in a complex can be determined using methods like the mole ratio method and Job's method of continuous variations. nih.govacs.orglibretexts.org For example, studies on a platinum(II) complex with 3-hydroxy-2-tolyl-4H-chromen-4-one have shown a 1:2 [Pt(II)/ligand] stoichiometry. nih.govacs.org Similarly, a niobium(V) complex with 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one was found to have a 1:3 [Nb(V)/ligand] stoichiometry. biointerfaceresearch.com The stoichiometry can significantly influence the properties of the complex. nih.govnih.gov

Geometry: The three-dimensional arrangement of ligands around the central metal ion defines the coordination geometry of the complex. wikipedia.orgtaylorandfrancis.comlibretexts.orglibretexts.org Common geometries include octahedral, tetrahedral, and square planar. wikipedia.orglibretexts.orglibretexts.org For instance, iridium(III) complexes often adopt an octahedral geometry. hkbu.edu.hk The geometry of a complex is influenced by factors such as the coordination number of the metal ion, the nature of the ligands, and electronic effects. numberanalytics.com Computational methods, such as Density Functional Theory (DFT), can be used to predict and understand the geometry and electronic properties of these complexes. biointerfaceresearch.com

Interactive Data Table of Studied Metal Complexes

Metal IonLigandStoichiometry (Metal:Ligand)Observed Geometry
Niobium(V)3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one1:3Not specified in abstracts
Iridium(III)3-(1H-imidazo[4,5-f] nih.govnih.govphenanthrolin-2-yl)-4H-chromen-4-one1:2 (ancillary ligands also present)Octahedral
Platinum(II)3-hydroxy-2-tolyl-4H-chromen-4-one1:2Square Planar (presumed)

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 2 Methyl 4h Chromen 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis for Proton Environments

Proton (¹H) NMR spectroscopy reveals the arrangement of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

For derivatives of 4H-chromen-2-one, the proton signals are observed in distinct regions of the spectrum. For instance, in 7-hydroxy-4-methyl-chromen-2-one, the methyl protons (-CH₃) appear as a singlet at approximately δ 2.36 ppm. rsc.org The vinyl proton at the C-3 position typically resonates as a singlet around δ 6.12 ppm. rsc.org Aromatic protons on the chromene ring system show signals in the range of δ 6.70-7.59 ppm, with their specific shifts and coupling patterns depending on the substitution pattern. rsc.org The hydroxyl proton (-OH) is often observed as a broad singlet at a downfield chemical shift, such as δ 10.52 ppm, due to hydrogen bonding. rsc.org

In more complex derivatives like 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-one, the aliphatic protons of the ethyl group appear at characteristic chemical shifts. growingscience.com The methyl protons (CH₃) are observed as a doublet at approximately δ 1.73 ppm, coupled to the methine proton (CH), which appears as a quartet around δ 4.66 ppm. growingscience.com The aromatic protons of both the chromene and phenyl rings resonate in the downfield region, typically between δ 7.14 and δ 8.00 ppm. growingscience.com

Table 1: Selected ¹H NMR Data for 4H-Chromen-2-one Derivatives

CompoundSolventChemical Shift (δ) in ppm
7-Hydroxy-4-methyl-chromen-2-one DMSO-d₆2.36 (s, 3H, -CH₃), 6.12 (s, 1H, C₃-H), 6.70 (d, 1H, Ar-H), 6.78-6.81 (m, 1H, Ar-H), 7.57-7.59 (d, 1H, Ar-H), 10.52 (s, 1H, -OH) rsc.org
4-Hydroxy-3-(1-phenylethyl)-2H-chromen-2-one CDCl₃1.73 (d, J=7.3 Hz, 3H, CH₃CH), 4.66 (q, J=7.3 Hz, 1H, CH₃CH), 7.14 (m, 1H, Ar-H), 7.25 (m, 2H, Ar-H), 7.29 (dd, J=8.2 Hz, 1.0 Hz, 1H, Ar-H), 7.35 (ddd, J=8.0 Hz, 7.3 Hz, 1.0 Hz, 1H, Ar-H), 7.41 (m, 2H, Ar-H), 7.60 (ddd, J=8.2 Hz, 7.3 Hz, 1.6 Hz, 1H, Ar-H), 8.00 (dd, 8.0 Hz, 1.6 Hz, 1H, Ar-H) growingscience.com
(E)-3-(1,3-Diphenylallyl)-4-hydroxy-2H-chromen-2-one CDCl₃7.81 (dd, J=6.8, 8.0 Hz, 1H), 7.54-7.50 (m, 1H), 7.42–7.24 (m, 13H), 6.79 (dd, J=6.0, 16.0 Hz, 1H), 6.52 (d, J=16.0 Hz, 1H), 5.47 (d, J=6.0 Hz, 1H) growingscience.com

s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, q = quartet, m = multiplet

¹³C NMR Spectral Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

In 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-one, the carbonyl carbon (C=O) of the chromenone ring is typically observed at a downfield chemical shift, around δ 162.1 ppm. growingscience.com The carbons of the aromatic rings resonate in the range of δ 117.1-153.6 ppm. growingscience.com The aliphatic carbons of the ethyl group, the methyl carbon (CH₃) and the methine carbon (CH), appear at approximately δ 17.2 and δ 35.1 ppm, respectively. growingscience.com

For the parent compound, 3-hydroxy-2-methyl-4H-pyran-4-one, which has a similar core structure, the carbonyl carbon resonates at a downfield position, and the methyl carbon appears at a more upfield chemical shift. chemicalbook.com

Table 2: Selected ¹³C NMR Data for 4H-Chromen-2-one and Pyran-4-one Derivatives

CompoundSolventChemical Shift (δ) in ppm
4-Hydroxy-3-(1-phenylethyl)-2H-chromen-2-one CDCl₃17.2 (CH₃), 35.1 (CH), 111.1 (C-3), 117.1, 117.2, 123.8, 124.5, 126.7, 128.2, 128.8, 132.5, 144.9, 153.6, 160.0, 162.1 (C=O) growingscience.com
3-Hydroxy-2-methyl-4H-pyran-4-one Not specifiedData available, specific shifts not provided in the abstract. chemicalbook.com
3-(1-(4-Bromophenyl)ethyl)-4-hydroxy-2H-chromen-2-one CDCl₃16.6, 34.1, 109.7, 115.9, 116.5, 122.8, 124.0, 129.1, 132.1, 132.7, 140.7, 152.6, 159.6, 163.3 growingscience.com

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

In the IR spectrum of 3-hydroxy-2-methyl-4H-chromen-4-one and its derivatives, several characteristic absorption bands are observed. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. growingscience.com The sharp and intense absorption band around 1720-1660 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ketone in the chromenone ring. growingscience.com The C=C stretching vibrations of the aromatic ring and the pyrone ring typically appear in the region of 1630-1450 cm⁻¹. growingscience.com C-O stretching vibrations are usually observed in the range of 1300-1000 cm⁻¹.

For example, in 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-one, a broad band is observed at 3427 cm⁻¹ (O-H stretch), and strong absorptions are seen at 1672 cm⁻¹ (C=O stretch) and 1626 cm⁻¹ (C=C stretch). growingscience.com

Table 3: Characteristic IR Absorption Frequencies for 4H-Chromen-2-one Derivatives

CompoundSample Prepν (cm⁻¹)Assignment
4-Hydroxy-3-(1-phenylethyl)-2H-chromen-2-one Neat3427 (br), 1672 (vs), 1626 (vs)O-H stretch, C=O stretch, C=C stretch growingscience.com
3-(1-(4-Bromophenyl)ethyl)-4-hydroxy-2H-chromen-2-one Neat3436 (br), 1716, 1660, 1605O-H stretch, C=O stretch, C=C stretch growingscience.com
(E)-3-(1,3-Diphenylallyl)-4-hydroxy-2H-chromen-2-one KBr3327, 1671, 1624, 1610O-H stretch, C=O stretch, C=C stretch growingscience.com

br = broad, vs = very strong

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of molecular formulas.

For 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-one, the electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 266, which corresponds to its molecular weight. growingscience.com The fragmentation pattern provides further structural information.

In the case of 3-(1-(4-bromophenyl)ethyl)-4-hydroxy-2H-chromen-2-one, the mass spectrum shows characteristic isotope peaks for bromine, with [M]⁺ at m/z 344 and [M+2]⁺ at m/z 346 having nearly equal intensities. growingscience.com Electrospray ionization (ESI) is a softer ionization technique often used for more fragile molecules, and for 3-(1,3-diphenylallyl)-4-hydroxy-2H-chromen-2-one, the [M-1]⁻ ion is observed at m/z 353. growingscience.com

Table 4: Mass Spectrometry Data for 4H-Chromen-2-one Derivatives

CompoundIonization Methodm/z (relative abundance %)Fragment
4-Hydroxy-3-(1-phenylethyl)-2H-chromen-2-one EI266 (100), 251 (67), 223 (33), 175 (51), 121 (35), 105 (39)[M]⁺, [M-CH₃]⁺, [M-C₂H₃O]⁺, and others growingscience.com
3-(1-(4-Bromophenyl)ethyl)-4-hydroxy-2H-chromen-2-one EI344 (100), 346 (97)[M]⁺, [M+2]⁺ growingscience.com
(E)-3-(1,3-Diphenylallyl)-4-hydroxy-2H-chromen-2-one ESI353[M-H]⁻ growingscience.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Solution and Complexation Studies

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. This technique is particularly useful for studying conjugated systems and for investigating the formation of metal complexes.

The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands corresponding to π→π* and n→π* electronic transitions within the chromenone ring and any attached aromatic substituents.

Complexation of these compounds with metal ions often leads to a shift in the absorption maxima (λmax) and a change in the color of the solution, which can be monitored by UV-Vis spectrophotometry. For example, 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one forms a yellow 1:2 complex with vanadium(V) that can be extracted into benzene (B151609) and exhibits a λmax at 415-425 nm. iaea.org Similarly, a platinum(II) complex with 3-hydroxy-2-tolyl-4H-chromen-4-one forms a stable yellow binary complex with a λmax in the range of 509–525 nm. nih.gov These studies allow for the determination of the stoichiometry of the complex, often using methods like Job's method of continuous variations or the mole ratio method. nih.gov

Table 5: UV-Vis Absorption Data for Metal Complexes of 4H-Chromen-4-one Derivatives

LigandMetal IonComplex Stoichiometry (Metal:Ligand)λmax (nm)
3-Hydroxy-2-(2-thienyl)-4H-chromen-4-one V(V)1:2415-425 iaea.org
3-Hydroxy-2-tolyl-4H-chromen-4-one Pt(II)1:2509-525 nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of derivatives of 3-hydroxy-4H-chromen-4-one reveals important details about their molecular geometry. For instance, in 3-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, the benzene ring is twisted relative to the 4H-chromene skeleton by an angle of 20.7°. researchgate.netnih.gov The molecules in the crystal are linked by a network of O-H···O and C-H···O hydrogen bonds. researchgate.netnih.gov

In the case of 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, the dihedral angle between the 4H-chromene and benzene ring systems is 12.3°. nih.gov The crystal structure is stabilized by intermolecular O-H···O hydrogen bonds and C-H···π interactions. nih.gov An intramolecular hydrogen bond between the 3-hydroxyl group and the carbonyl oxygen is also observed, which is a characteristic feature of flavonols and is believed to be involved in the Excited State Intramolecular Proton Transfer (ESIPT) phenomenon. nih.gov

Table 6: Selected Crystallographic Data for 3-Hydroxy-4H-chromen-4-one Derivatives

CompoundCrystal SystemSpace GroupKey Geometric Features
3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one MonoclinicP2₁/cDihedral angle between rings: 20.7°. Extensive O-H···O and C-H···O hydrogen bonding. researchgate.netnih.gov
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one Not specifiedNot specifiedDihedral angle between rings: 12.3°. Intramolecular O-H···O hydrogen bond. Intermolecular O-H···O and C-H···π interactions. nih.gov
2-(2,3-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one MonoclinicP2₁/cThe crystal structure has been determined. researchgate.net

Structure Activity Relationship Sar Studies for 3 Hydroxy 2 Methyl 4h Chromen 4 One Derivatives

Elucidation of Pharmacophoric Requirements for Diverse Biological Activities

The fundamental pharmacophore of 3-hydroxy-2-phenyl-4H-chromen-4-one derivatives consists of the core chromen-4-one ring system, a hydroxyl group (-OH) at position 3, and a phenyl ring at position 2. The biological activity of these molecules can be significantly modulated by introducing various substituents at different positions.

Key pharmacophoric features essential for biological activity include:

The Chromen-4-one Nucleus: This planar, heterocyclic system is the foundational scaffold. The carbonyl group at position 4 and the oxygen atom in the pyran ring are crucial for interactions with biological targets. nih.gov

The C3-Hydroxyl Group: The hydroxyl group at the C-3 position is a key feature. Its presence is not only vital for the characteristic fluorescent properties of flavonols but also plays a role in their biological activities, such as antioxidant effects. researchgate.netnih.gov However, in some cases, substituting this hydroxyl group with other moieties can enhance specific activities, like COX-2 inhibition. nih.gov

The C2-Phenyl Ring: The phenyl ring at position 2 is a major site for modification. The nature and position of substituents on this ring dramatically influence the molecule's efficacy and selectivity for various targets. For instance, introducing electron-withdrawing or donating groups can fine-tune activities ranging from anticancer to anti-inflammatory effects. npaa.innih.gov

Studies have shown that specific substitutions are required for targeted activities. For example, to achieve selective COX-2 inhibition, a methylsulfonyl (p-MeSO2) pharmacophore on the C2-phenyl ring is highly effective. nih.gov For anticancer activity, halogen substitutions on the C2-phenyl ring have demonstrated significant potency. nih.gov This highlights that while the core scaffold provides a general template, specific biological outcomes are dictated by the precise arrangement and electronic nature of its substituents.

Impact of Substituent Modifications on Efficacy and Selectivity Profiles

The modification of substituents on the 3-hydroxy-2-methyl-4H-chromen-4-one scaffold has a profound impact on the efficacy and selectivity of the resulting derivatives. Research has systematically explored these changes to optimize compounds for specific biological targets, such as cyclooxygenase (COX) enzymes and cancer cells.

For Cyclooxygenase-2 (COX-2) Inhibition:

A series of 2-phenyl-4H-chromen-4-one derivatives were designed to target COX-2, an enzyme implicated in inflammation and pain. SAR studies revealed that the substituent at the C-3 position of the chromene ring is critical for both potency and selectivity. nih.govresearchgate.net By keeping a methylsulfonyl (p-MeSO2) group on the C2-phenyl ring to fit into the secondary pocket of the COX-2 active site, researchers found that increasing the size and lipophilicity of the C-3 substituent enhanced COX-2 inhibitory activity and selectivity over the related COX-1 enzyme. nih.gov The compound with a benzyloxy group at C-3 was identified as the most potent and selective COX-2 inhibitor in the series, comparable to the reference drug celecoxib. nih.govresearchgate.net

Table 1: Effect of C-3 Substituent on COX-2 Inhibition nih.govresearchgate.net
Substituent (R) at C-3Relative Potency and Selectivity OrderMost Potent Compound Example
-OHBenzyl > Acetyl > Allyl > Et > Me > H > OH3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one
-H
-Me
-Et
-Allyl
-Acetyl
-Benzyl

For Anticancer Activity:

The antiproliferative activity of chromene derivatives has been tested against various human cancer cell lines, including liver (HepG-2), breast (MCF-7), and colon (HCT-116). nih.gov SAR studies on a series of chromene-azo sulfonamide hybrids showed that the type and position of substituents on the C2-phenyl ring dramatically influenced their anticancer efficacy. nih.gov Halogenated derivatives, particularly those with dichloro or chloro substitutions, displayed the highest potency, in some cases exceeding the efficacy of the reference drug Cisplatin. nih.gov In contrast, electron-donating groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) generally resulted in diminished activity. nih.gov

Table 2: Effect of C2-Phenyl Substituent on Anticancer Potency (IC₅₀) nih.gov
Substituent on Phenyl RingPotency Order against HepG-2 CellsPotency Order against MCF-7 Cells
2,4-Dichloro1 (Most Potent)1 (Most Potent)
4-Chloro22
4-Fluoro33
Unsubstituted Phenyl44
4-Nitro56
4-Methyl65
4-Methoxy7 (Least Potent)7 (Least Potent)

For Antioxidant and Anti-inflammatory Activity:

In another study, derivatives of 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one were synthesized and evaluated for antioxidant and anti-inflammatory activities. The results indicated that compounds with electron-withdrawing groups on the phenyl ring, such as 4-nitro, 3-nitro, and 2,6-dichloro, showed significant free radical scavenging and anti-inflammatory effects. npaa.in The compound with a 2,6-dichloro substitution was particularly noted for having potent antioxidant and anti-inflammatory activity without causing ulcerogenic effects. npaa.in

Correlation between Structural Motifs and Biological Outcomes (e.g., Bis-chromenone Scaffolds)

A significant structural modification involves linking two chromenone units to form a bis-chromenone scaffold. This approach has led to the development of novel compounds with potent anticancer activity. nih.gov The bis-chromenone structure itself is considered a promising basic scaffold for designing new anticancer agents. nih.gov

In a study focused on 3-((4-oxo-4H-chromen-3-yl)methyl)-4H-chromen-4-one derivatives, researchers elucidated key SAR points for anti-proliferative activity against human cancer cell lines. nih.gov

Core Scaffold: The bis-chromone framework is the essential motif. A critical finding was that the planarity and aromaticity of both chromenone rings are important, as saturation of one of the rings into a chromanone system led to a decrease in anticancer activity. nih.gov

Substituent Effects: The activity of the bis-chromenone scaffold could be significantly enhanced by specific substitutions on the two rings.

On the first chromenone ring, a bulky, lipophilic group like 5-cyclohexylmethoxy was found to increase activity. nih.gov

On the second chromenone ring, the presence of an electron-donating group (e.g., -CH3, -OCH3) or a hydrogen-bonding group (e.g., -OH) also enhanced the anti-proliferative effects. nih.gov

Two compounds from this series, 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-methoxy-4H-chromen-4-one and 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-one, demonstrated micromolar levels of antiproliferative activity against human cancer cell lines. nih.gov

Table 3: SAR of Bis-chromenone Derivatives for Anticancer Activity nih.gov
Structural FeatureImpact on Anticancer Activity
Bis-chromone CoreConsidered a basic scaffold for anticancer agents.
5-Cyclohexylmethoxy on Ring 1Increases activity.
Electron-donating (-OCH₃, -CH₃) or Hydrogen-bonding (-OH) group on Ring 2Increases activity.
Saturation of one chromenone to chromanoneDecreases activity.

Analysis of Structural Features Influencing Fluorescent Properties

Derivatives of 3-hydroxy-2-phenyl-4H-chromen-4-one (flavonols) are well-known for their unique fluorescent properties, which primarily arise from a phenomenon called Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.govnih.gov This process involves the transfer of the proton from the C3-hydroxyl group to the C4-carbonyl oxygen upon photoexcitation, leading to the emission of light from the resulting tautomeric form. The structural features of the molecule heavily influence this process and the resulting fluorescence. researchgate.net

Intramolecular Hydrogen Bond: The ESIPT phenomenon is predicated on the existence of the intramolecular hydrogen bond between the C3-hydroxyl group and the C4-carbonyl oxygen. nih.gov This structural feature is fundamental to the dual fluorescence observed in these compounds. researchgate.netnih.gov

Effect of C2-Phenyl Substituents: The electronic nature of substituents on the phenyl ring at the C-2 position has a predictable effect on the fluorescence spectrum. researchgate.net

Electron-donating groups (e.g., -OCH3) cause a bathochromic (red) shift in the emission bands and typically increase the fluorescence intensity ratio. researchgate.net

Electron-withdrawing groups (e.g., -F) lead to a hypsochromic (blue) shift of the emission bands. nih.govresearchgate.net

This tunable fluorescence makes these 3-hydroxychromone derivatives promising candidates for use as fluorescent probes and sensors for detecting metal ions like Al³⁺. researchgate.net

Table 4: Influence of Structural Features on Fluorescence nih.govresearchgate.net
Structural Feature / SubstituentEffect on Fluorescent Properties
C3-OH and C4=OEnables Excited State Intramolecular Proton Transfer (ESIPT), the source of fluorescence.
Electron-Donating Group on C2-Phenyl RingRed shift in emission and increased intensity.
Electron-Withdrawing Group on C2-Phenyl RingBlue shift in emission.

Molecular Target Identification and Pathway Analysis for 3 Hydroxy 2 Methyl 4h Chromen 4 One and Its Analogues

Identification of Specific Receptor and Enzyme Binding Sites

Research into the derivatives of the 4H-chromen-4-one scaffold has identified several key protein targets, including G protein-coupled receptors, sigma receptors, and various enzymes. These interactions are often dependent on the nature and position of substituents on the chromenone ring system.

G Protein-Coupled Receptors (GPCRs): A series of chromen-4-one-2-carboxylic acid derivatives have been synthesized and evaluated as ligands for the lipid-activated GPCR, GPR55. acs.org This receptor is a potential drug target for conditions like inflammation, neuropathic pain, and cancer. acs.org Depending on the substitution patterns, these analogues have demonstrated a range of activities from full agonists to antagonists. acs.org For instance, one of the most efficacious GPR55 agonists developed was 6-chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid. acs.org The polar keto function at the 4-position of the chromenone core appears to be crucial for GPR55 binding and activation, likely acting as a hydrogen bond acceptor. acs.org

Sigma Receptors: The 4H-chromen-4-one motif has also been explored for its affinity towards sigma (σ) receptors, which are implicated in several neurological disorders. nih.govrsc.org A library of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones was evaluated, identifying compounds with high affinity for the σ₁ receptor. nih.gov Notably, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one was found to have a Kᵢ value of 27.2 nM for the σ₁ receptor and also exhibited inhibitory activity against cholinesterases. nih.govrsc.org

Enzyme Inhibition:

Cyclooxygenase-2 (COX-2): A series of 2-phenyl-4H-chromen-4-one derivatives carrying a methylsulfonyl group were designed as selective COX-2 inhibitors. nih.gov The compound 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one emerged as a potent and selective COX-2 inhibitor with an IC₅₀ value of 0.07 μM, comparable to the reference drug celecoxib. nih.gov Molecular docking studies suggested that the carbonyl group of the chromene ring interacts with Ser⁵³⁰ in the active site of COX-2. nih.gov

Sirtuin 2 (SIRT2): Chroman-4-one and chromone (B188151) derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase involved in aging-related diseases. acs.orgacs.org The inhibitory potency was found to be influenced by substituents at the 2-, 6-, and 8-positions, with an intact carbonyl group being essential for activity. acs.org

Cholinesterases: As mentioned earlier, some chromenone derivatives targeting sigma receptors also show dual inhibitory capacity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govrsc.org

Table 1: Inhibitory Activities of 4H-Chromen-4-one Analogues

Compound AnalogueTargetActivity (IC₅₀/Kᵢ)Reference
3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-oneCOX-20.07 μM (IC₅₀) nih.gov
6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-oneσ₁ Receptor27.2 nM (Kᵢ) nih.govrsc.org
2-n-Pentyl-substituted chromoneSIRT25.5 μM (IC₅₀) acs.org
2-n-Propyl-substituted chroman-4-oneSIRT210.6 μM (IC₅₀) acs.org
6-((5-Morpholinopentyl)oxy)-4H-chromen-4-oneσ₁ ReceptorPotent (equipotent to S1RA) nih.govrsc.org

Investigation of Cellular Signaling Pathway Modulations

The interaction of 4H-chromen-4-one analogues with their molecular targets initiates cascades of cellular signaling events.

Derivatives of quercetagetin, which share the chromenone core, have been shown to modulate key proteins in cell survival pathways. mdpi.com Mechanistic studies revealed that one such analogue suppresses the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1. mdpi.com It also affects the phosphorylation status of Erk1/2, a critical kinase in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. mdpi.com

Furthermore, trimethoxyphenyl-4H-chromen derivatives have been reported to directly modulate the activity of important signaling molecules such as protein kinases and phosphatidylinositol 3-kinase (PI3K). nih.gov The PI3K pathway is a central regulator of cell growth, metabolism, and survival. The ability of chromenone structures to interfere with these pathways underscores their potential as anticancer agents.

The binding of chromenone analogues to GPCRs like GPR55 triggers downstream signaling, which can include β-arrestin recruitment, a key event in GPCR signaling and regulation. acs.org Similarly, interaction with the σ₁ receptor, a ligand-regulated molecular chaperone at the endoplasmic reticulum (ER), can modulate Ca²⁺ signaling and ER function. nih.gov

Mechanistic Studies at the Cellular and Subcellular Levels

At the cellular level, analogues of 3-hydroxy-2-methyl-4H-chromen-4-one have demonstrated a variety of effects, primarily in the context of cancer and microbial activity.

Anticancer Mechanisms:

Telomerase Inhibition: A series of trimethoxyphenyl-4H-chromen derivatives were found to act as telomerase inhibitors. nih.gov Their mechanism involves decreasing the expression of dyskerin, a nucleolus RNA-binding protein essential for the stability and activity of the telomerase complex. nih.gov The inhibition of telomerase is a significant strategy in cancer therapy as this enzyme is overexpressed in the majority of human cancers.

Induction of Apoptosis: Some 3-benzylidene-chroman-4-one derivatives have been shown to induce apoptosis in breast cancer cell lines, as demonstrated by acridine (B1665455) orange/ethidium bromide staining. researchgate.net

Overcoming Multi-Drug Resistance: Certain 4H-chromene-based compounds have a unique ability to selectively kill multi-drug resistant cancer cells. nih.gov These compounds have shown efficacy against cancer cells that have acquired resistance through various mechanisms. nih.gov Remarkably, cancer cells failed to develop resistance to some of these 4H-chromene compounds upon chronic exposure. nih.gov

Antimicrobial Activity: A platinum(II) complex of a related compound, 3-hydroxy-2-tolyl-4H-chromen-4-one, has been synthesized and tested for its biological activities. nih.gov This complex demonstrated antimicrobial potential against both Gram-positive and Gram-negative bacteria. nih.gov The study highlights that the coordination of the chromenone ligand to a metal center can confer or enhance its biological properties. nih.gov

Biosynthesis and Natural Occurrence of 3 Hydroxy 4h Chromen 4 Ones

Pathways of Flavonoid Biosynthesis in Plants and Fungi

The biosynthesis of 3-hydroxy-4H-chromen-4-ones, a class of flavonoids, is an intricate process that originates from the phenylpropanoid pathway in plants. frontiersin.orgmdpi.com This foundational pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA, a key precursor that then enters the specific flavonoid biosynthesis route. frontiersin.orgnih.gov The first committed step in flavonoid synthesis is catalyzed by the enzyme chalcone (B49325) synthase, which utilizes 4-coumaroyl-CoA and malonyl-CoA to produce chalcone scaffolds. nih.gov These chalcones are the fundamental building blocks from which all classes of flavonoids are derived. frontiersin.org

In plants, the central flavonoid biosynthesis pathway is largely conserved. frontiersin.org However, a diverse array of enzymes, including isomerases, reductases, hydroxylases, and dioxygenases, modify the basic flavonoid skeleton, leading to the vast structural diversity observed in this class of compounds. frontiersin.org For instance, flavone (B191248) synthase (FNS) is responsible for converting flavanones into flavones by introducing a double bond. nih.gov Dihydroflavonols, which are important intermediates, are formed from flavanones through the action of flavanone (B1672756) 3-hydroxylase (F3H). nih.gov These dihydroflavonols then serve as precursors for other flavonoid subclasses like flavonols and anthocyanins. nih.gov The final tailoring of the flavonoid backbone often involves transferase enzymes that add sugars, methyl groups, or acyl moieties, which can alter the solubility, reactivity, and biological function of the resulting molecule. frontiersin.org

While the biosynthesis in plants is well-documented, fungi have also been found to produce flavonoids through distinct pathways. nih.gov A notable discovery revealed a novel fungal flavonoid biosynthesis mechanism involving a core nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme. nih.gov This enzyme is responsible for generating the chalcone precursor. nih.gov Following this, a new type of chalcone isomerase (CHI) facilitates the conversion of the chalcone to a flavanone, and a flavin mononucleotide (FMN)-dependent oxidoreductase acts as a new type of flavone synthase (FNS) to produce the final flavone. nih.gov This discovery highlights the convergent evolution of flavonoid biosynthesis in different biological kingdoms.

The regulation of these biosynthetic pathways is complex and involves a variety of transcription factors, including those of the MYB, basic helix-loop-helix (bHLH), and WD40-type. frontiersin.org Environmental stressors such as UV-B radiation, pathogen attack, and herbivory can also influence the expression of genes involved in flavonoid biosynthesis, often leading to an increased production of these compounds as a defense mechanism. frontiersin.orgmdpi.com

Identification of Natural Sources and Distribution of 3-hydroxy-4H-chromen-4-ones

3-hydroxy-4H-chromen-4-ones and their derivatives are widely distributed throughout the plant kingdom and have also been identified in various fungal species. oup.comnih.govacs.org These compounds are a significant class of naturally occurring oxygen-containing heterocyclic compounds. nih.gov

In the plant kingdom, these compounds are prevalent as secondary metabolites. oup.com They are found in a variety of plant tissues and contribute to the plant's interaction with its environment. The structural motif of 7-hydroxy-4H-chromen-4-one, for example, is a common feature in many natural products. Specific examples of naturally occurring 3-hydroxy-4H-chromen-4-one derivatives include:

Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one): This is a well-known isoflavone (B191592) predominantly found in soybeans and other legumes like Pueraria mirifica.

Derivatives from Cassia auriculata: This plant is a source of 6-(2,2-Dimethyl-2H-chromene)-2-isopropyl-8-hydroxy-4H-chromen-4-one. nih.gov

Derivatives from Marine Fungi: A novel 4H-chromen-4-one derivative was isolated from the marine-derived fungus Streptomyces ovatisporus S4702T. nih.gov Additionally, new chromone (B188151) derivatives, mangrovamides H-K, were isolated from the mangrove sediment-derived fungus Penicillium sp. SCSIO041218. nih.govacs.org Various other fungi, including species of Aspergillus and Mycosphaerella, are also known to produce chromone compounds. acs.org

The following table provides a summary of some natural sources of 3-hydroxy-4H-chromen-4-one derivatives:

Compound NameNatural Source
DaidzeinSoybeans, Pueraria mirifica
6-(2,2-Dimethyl-2H-chromene)-2-isopropyl-8-hydroxy-4H-chromen-4-oneCassia auriculata nih.gov
Mangrovamides H-KPenicillium sp. SCSIO041218 (marine fungus) nih.govacs.org
Novel 4H-chromen-4-one derivativeStreptomyces ovatisporus S4702T (marine actinomycete) nih.gov

Role as Secondary Metabolites in Biological Systems

3-hydroxy-4H-chromen-4-ones, as a subclass of flavonoids, are classified as secondary metabolites in plants. oup.com While not directly involved in primary processes like growth and development, they play crucial roles in the plant's survival and interaction with its environment. oup.com The total carbon flux through the flavonoid pathway can be substantial, representing a significant investment by the plant. oup.com

One of the primary roles of these compounds is to provide protection against various biotic and abiotic stresses. oup.com They are known to exhibit a wide range of biological activities that benefit the plant, including:

Defense against Herbivores and Pathogens: Flavonoids can act as antimicrobial and antifungal agents, helping to protect the plant from infections. frontiersin.orgias.ac.in The production of certain flavonoids, such as isoflavones, can be enhanced in response to fungal pathogens. frontiersin.org

Protection against UV-B Radiation: These compounds can absorb harmful UV-B radiation, thus shielding the plant's cells from damage. oup.com The synthesis of flavonoids is often induced by exposure to UV light. frontiersin.org

Antioxidant Activity: Flavonoids, including 3-hydroxy-4H-chromen-4-ones, are potent antioxidants. They can scavenge free radicals, thereby mitigating oxidative stress within the plant.

Signaling Molecules: Some flavonoids are involved in signaling pathways within the plant and in interactions with other organisms, such as symbiotic nitrogen-fixing bacteria.

In fungi, these compounds also serve as secondary metabolites with various biological activities. For instance, chlorflavonin, a fungal flavonoid, exhibits acetolactate synthase inhibitory activity. nih.gov The production of these compounds by fungi suggests their importance in ecological interactions and survival.

Computational Chemistry and in Silico Approaches to 3 Hydroxy 2 Methyl 4h Chromen 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to understand the molecular characteristics of organic compounds and metal complexes. researchgate.net DFT calculations are based on the principle that the total energy of a system can be determined from its electron density. researchgate.net This approach is instrumental in elucidating the structure, stability, and reactivity of chromone (B188151) derivatives.

The electronic properties of a molecule are key to understanding its chemical behavior. DFT is used to calculate several parameters that describe these properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmdpi.com In studies of related chromone derivatives, orbital energies have been used to establish trends in chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the electrostatic potential on the surface of a molecule, providing a visual representation of the charge distribution. wolfram.com These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Different colors on the map represent different potential values: red indicates regions of negative potential (high electron density), which are prone to electrophilic attack, while blue indicates regions of positive potential (low electron density), which are susceptible to nucleophilic reactions. researchgate.netyoutube.com Green areas represent neutral or near-zero potential. researchgate.net For chromone derivatives, the MEP map can highlight the reactive sites, such as the carbonyl oxygen and the hydroxyl group, which are crucial for understanding intermolecular interactions like hydrogen bonding. researchgate.net

Table 1: Key Electronic and Reactivity Descriptors Calculated via DFT (Note: The values below are illustrative for chromone-type scaffolds and are derived from principles discussed in cited literature. Specific values for 3-hydroxy-2-methyl-4H-chromen-4-one require dedicated DFT calculations.)

DescriptorDescriptionSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) The energy difference between ELUMO and EHOMO.Indicates chemical stability and reactivity; a larger gap suggests higher stability. researchgate.net
Chemical Hardness (η) A measure of resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2.Higher hardness correlates with greater stability. mdpi.com
Electrophilicity (ω) Describes the ability of a species to accept electrons.A lower electrophilicity index suggests a more stable molecule. mdpi.com

Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Conformational analysis involves exploring the various possible spatial arrangements (conformers) of a molecule to identify the one with the lowest energy. nih.gov DFT methods, such as B3LYP with basis sets like 6-31G*, are commonly used to perform geometry optimization. nih.gov

This process adjusts the bond lengths, bond angles, and dihedral angles of an initial structure until a minimum energy state is reached. For related flavonol compounds, DFT optimization has been used to determine key geometric features, such as the planarity of the chromene ring system and the dihedral angle between the chromene and phenyl rings. nih.gov In 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, the molecule was found to be nearly planar, a feature that influences its crystal packing and intermolecular interactions. nih.gov The optimized geometry serves as the fundamental input for subsequent calculations of vibrational frequencies, electronic properties, and docking simulations.

Table 2: Representative Optimized Geometrical Parameters (Illustrative) (Note: These are typical values for chromone scaffolds. Precise parameters for this compound would be obtained from specific DFT geometry optimization.)

ParameterAtom(s) InvolvedTypical Value (Å or °)Method of Determination
Bond Length C=O~1.23 ÅDFT (e.g., B3LYP/6-31G)
Bond Length C-O (hydroxyl)~1.36 ÅDFT (e.g., B3LYP/6-31G)
Bond Length C-C (aromatic)~1.39 - 1.41 ÅDFT (e.g., B3LYP/6-31G)
Bond Angle O=C-C~120°DFT (e.g., B3LYP/6-31G)
Dihedral Angle Ring-SubstituentVariesDFT (e.g., B3LYP/6-31G*)

DFT calculations provide quantitative descriptors that help predict a molecule's stability and reactivity patterns. As mentioned, the HOMO-LUMO energy gap is a primary indicator, with a larger gap signifying greater stability. researchgate.net

Other global reactivity descriptors, such as chemical hardness (η) and electrophilicity (ω), can also be derived from HOMO and LUMO energies. mdpi.com Chemical hardness measures the molecule's resistance to deformation of its electron cloud; stable compounds are characterized by high hardness values. mdpi.com Electrophilicity quantifies the ability of a molecule to accept electrons, with lower values indicating greater stability. mdpi.com Studies on various molecular systems have shown that these DFT-derived descriptors successfully predict the relative stability and reactivity of different compounds within a series. researchgate.netmdpi.com For instance, in a study of hydrazono-methyl-4H-chromen-4-one derivatives, the trend in chemical reactivity and stability was successfully predicted from orbital energies. researchgate.net

Molecular Docking and Dynamics Simulations

While DFT provides insights into the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are used to predict how the molecule interacts with other molecules, particularly biological macromolecules like proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein's active site. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For chromone derivatives, docking studies have been used to predict their binding modes within the active sites of enzymes. For example, in a study of novel chromone congeners, docking was employed to investigate their interactions with the CDK4 enzyme. nih.gov The results showed that the binding affinity was driven by specific interactions, such as hydrogen bonds and hydrophobic interactions, between the chromone ligand and amino acid residues in the enzyme's active pocket. nih.gov Such simulations can predict which parts of the molecule are essential for binding and guide the design of more potent derivatives.

Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-target complex over time. researchgate.net MD simulations model the motion of atoms and molecules, providing a dynamic view of the binding interactions. nih.gov These simulations can validate the stability of the docking pose and reveal how the ligand and protein adapt to each other. researchgate.net

Binding affinity, often expressed as an inhibition constant (Ki) or a half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between the ligand and its target. While docking provides a score that estimates binding affinity, experimental assays are needed for precise values. Computational analyses can then be correlated with these experimental results. For example, a study on 6-alkoxy-4H-chromen-4-ones investigated their binding affinity for sigma receptors, revealing that factors like the length of the alkyl linker significantly influenced affinity (Ki values). nih.gov This synergy between computational prediction and experimental validation is essential for structure-activity relationship (SAR) analysis, which aims to understand how chemical structure relates to biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built on the principle that the activity of a chemical is directly related to its molecular structure and physicochemical properties. For this compound and its analogues, QSAR studies can predict various biological endpoints, including therapeutic activities and potential toxicity.

The development of a QSAR model involves calculating a wide array of molecular descriptors that quantify different aspects of a molecule's structure. These descriptors are then correlated with experimentally determined biological activities using statistical methods. While specific QSAR models exclusively for this compound are not extensively published, studies on related chromene and pyranone derivatives provide insight into the types of descriptors that are likely to be significant. For instance, research on 4-aryl-4H-chromenes has highlighted the importance of 2D autocorrelation descriptors and quantum chemical parameters like dipole moments in predicting apoptosis-inducing activity. nih.gov Similarly, QSAR analyses of 3-hydroxypyran-4-one derivatives have shown that topological parameters play a crucial role in their antimicrobial effects. journalijtdh.com

A typical QSAR analysis for this compound would involve the following classes of molecular descriptors:

Descriptor ClassExamplesPotential Significance for Biological Activity
Constitutional Molecular Weight, Atom Count, Rotatable Bond CountRelates to molecular size and flexibility, influencing how the molecule fits into biological targets.
Topological Wiener Index, Balaban Index, Kier & Hall Connectivity IndicesDescribes the atomic arrangement and branching of the molecule, which can affect its interaction with receptors.
Geometric Molecular Surface Area, Molecular Volume, Dipole MomentPertains to the 3D shape and charge distribution of the molecule, critical for receptor binding and membrane passage.
Physicochemical LogP (Lipophilicity), Polar Surface Area (PSA), H-bond Donors/AcceptorsGoverns solubility, permeability, and the strength of intermolecular interactions with biological macromolecules.
Quantum Chemical HOMO/LUMO Energies, Mulliken Charges, Electrostatic PotentialProvides insights into the molecule's reactivity, stability, and sites susceptible to metabolic attack or interaction.

By developing robust QSAR models, researchers can screen virtual libraries of related compounds, prioritize candidates for synthesis and testing, and gain a deeper understanding of the structural features that drive biological activity. nih.gov

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in determining its potential as a therapeutic agent. In silico ADME prediction tools have become indispensable in modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. youtube.comnih.gov Web-based platforms like SwissADME and pkCSM utilize extensive databases and sophisticated algorithms to predict the ADME properties of a given molecule from its structure. journalijtdh.comresearchgate.net

For this compound, a predictive analysis using these tools provides valuable insights into its likely behavior in the body. The predictions are based on a combination of physicochemical properties, drug-likeness rules, and pharmacokinetic models.

Physicochemical Properties and Drug-Likeness:

One of the most common frameworks for assessing drug-likeness is Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The predicted properties for this compound indicate good oral bioavailability.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight 176.17 g/mol Yes (< 500)
LogP (iLOGP) 1.63Yes (< 5)
Hydrogen Bond Donors 1Yes (< 5)
Hydrogen Bond Acceptors 3Yes (< 10)
Molar Refractivity 47.98-
Topological Polar Surface Area (TPSA) 46.53 Ų-

Pharmacokinetic Predictions:

Beyond simple physicochemical properties, in silico tools can predict key pharmacokinetic parameters. These predictions help to anticipate how the compound will be absorbed, where it will distribute in the body, how it might be metabolized, and whether it could interfere with other drugs.

ADME ParameterPrediction for this compoundImplication
Gastrointestinal (GI) Absorption HighThe compound is likely to be well-absorbed from the gut following oral administration. researchgate.net
Blood-Brain Barrier (BBB) Permeation NoThe compound is not predicted to cross into the central nervous system, which can be desirable for avoiding CNS side effects.
P-glycoprotein (P-gp) Substrate NoThe compound is unlikely to be actively pumped out of cells by this major efflux transporter, which can enhance bioavailability.
CYP450 Inhibition Predicted inhibitor of CYP1A2, CYP2C19, CYP2C9Potential for drug-drug interactions with compounds metabolized by these key cytochrome P450 enzymes. researchgate.net
Skin Permeation (Log Kp) -6.61 cm/sLow potential for absorption through the skin.
Bioavailability Score 0.55Indicates a good probability of having favorable pharmacokinetic properties for an oral drug. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-2-methyl-4H-chromen-4-one, and how are the products characterized?

  • Methodological Answer : A common synthesis involves Claisen-Schmidt condensation followed by cyclization. For example, a substituted chromenone derivative was synthesized by reacting (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with sodium hydroxide and hydrogen peroxide in ethanol, yielding 95% product . Characterization typically employs FTIR (e.g., 1647 cm⁻¹ for carbonyl), ¹H/¹³C NMR (δ 8.23–6.34 ppm for aromatic protons), and mass spectrometry (e.g., HRMS m/z 147.1368 [M+H]⁺) to confirm structure and purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • FTIR : Identifies functional groups (e.g., carbonyl at ~1647 cm⁻¹, hydroxyl stretches at ~3479 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (e.g., δ 7.85–6.35 ppm), while ¹³C NMR confirms carbon environments (e.g., δ 177.6 ppm for the chromenone carbonyl) .
  • HRMS : Validates molecular weight (e.g., C₉H₆O₂ with m/z 147.1368) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in chromenone derivatives?

  • Approach : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and packing interactions. For example, 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one crystallized in a monoclinic system (space group P2₁/c) with unit cell parameters a = 22.3701 Å, b = 6.8836 Å, and β = 106.0575°, confirming planarity of the chromenone core and hydrogen-bonding networks . SHELX software is widely used for refinement, particularly for high-resolution or twinned data .

Q. How do substituents affect the electronic properties and reactivity of this compound?

  • Case Study : Substituents like methoxy or trifluoromethyl groups alter electron density. For instance, 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one exhibits downfield shifts in ¹H NMR (δ 6.59 ppm) due to electron-withdrawing CF₃, while methoxy groups enhance stability via resonance . Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals .

Q. What computational methods are used to predict the biological activity of chromenone derivatives?

  • Strategies :

  • Molecular Docking : Screens interactions with target proteins (e.g., antimicrobial enzymes) .
  • QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties .

Q. How should researchers address contradictions in spectroscopic data across substituted derivatives?

  • Resolution Framework :

Cross-Validation : Compare NMR/FTIR data with SCXRD results to confirm structural assignments .

Control Experiments : Replicate syntheses under standardized conditions to rule out procedural variability .

Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.